molecular formula C24H31NO3 B13763369 3-(2'-Methylpiperidino)propyl p-phenethyloxybenzoate CAS No. 64050-39-1

3-(2'-Methylpiperidino)propyl p-phenethyloxybenzoate

Cat. No.: B13763369
CAS No.: 64050-39-1
M. Wt: 381.5 g/mol
InChI Key: QNLGJZLZHRDTBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2’-Methylpiperidino)propyl p-phenethyloxybenzoate is a chemical compound with the molecular formula C24H31NO3 and a molecular weight of 381.51 g/mol . . This compound is characterized by its complex structure, which includes a piperidine ring, a phenethyloxy group, and a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2’-Methylpiperidino)propyl p-phenethyloxybenzoate typically involves the esterification of benzoic acid derivatives with appropriate alcohols in the presence of acid catalysts. The reaction conditions often include:

    Reagents: Benzoic acid derivatives, 2-methylpiperidine, and phenethyloxy alcohol.

    Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Solvents: Organic solvents like dichloromethane or toluene.

    Temperature: The reaction is usually carried out at elevated temperatures (around 60-80°C) to facilitate esterification.

Industrial Production Methods

In industrial settings, the production of 3-(2’-Methylpiperidino)propyl p-phenethyloxybenzoate may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(2’-Methylpiperidino)propyl p-phenethyloxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzoate ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine or ester derivatives.

Scientific Research Applications

3-(2’-Methylpiperidino)propyl p-phenethyloxybenzoate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2’-Methylpiperidino)propyl p-phenethyloxybenzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

Comparison

3-(2’-Methylpiperidino)propyl p-phenethyloxybenzoate is unique due to its specific structural features, such as the phenethyloxy group, which may confer distinct biological activities compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in research and industrial applications.

Properties

64050-39-1

Molecular Formula

C24H31NO3

Molecular Weight

381.5 g/mol

IUPAC Name

3-(2-methylpiperidin-1-yl)propyl 4-(2-phenylethoxy)benzoate

InChI

InChI=1S/C24H31NO3/c1-20-8-5-6-16-25(20)17-7-18-28-24(26)22-11-13-23(14-12-22)27-19-15-21-9-3-2-4-10-21/h2-4,9-14,20H,5-8,15-19H2,1H3

InChI Key

QNLGJZLZHRDTBP-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CCCOC(=O)C2=CC=C(C=C2)OCCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.